4-Aminocyclohexanone
Overview
Description
4-Aminocyclohexanone is an organic compound with the molecular formula C6H11NO. It is a cyclohexanone derivative where an amino group is substituted at the fourth position of the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminocyclohexanone can be synthesized through several methods. One common approach involves the reduction of 4-nitrocyclohexanone using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of cyclohexanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Aminocyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: 4-Oxocyclohexanone.
Reduction: 4-Aminocyclohexanol.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
4-Aminocyclohexanone is utilized in numerous scientific research applications:
Mechanism of Action
The mechanism of action of 4-Aminocyclohexanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
4-Acetamidocyclohexanone: Similar in structure but with an acetamido group instead of an amino group.
4-Hydroxymethylcyclohexanone: Contains a hydroxymethyl group at the fourth position.
trans-4-Aminocyclohexanol: A stereoisomer with a hydroxyl group instead of a ketone
Uniqueness: 4-Aminocyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-aminocyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-5-1-3-6(8)4-2-5/h5H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCYOBLTAQTFPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432734 | |
Record name | 4-aminocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87976-86-1 | |
Record name | 4-aminocyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30432734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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